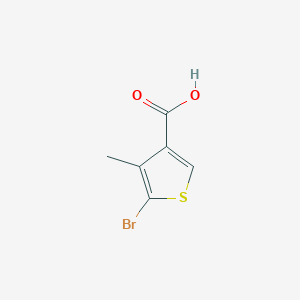

5-Bromo-4-methylthiophene-3-carboxylic acid

Description

5-Bromo-4-methylthiophene-3-carboxylic acid (CAS: 1523182-95-7) is a halogenated thiophene derivative with the molecular formula C₆H₅BrO₂S and a molecular weight of 221.07 g/mol . Its structure comprises a thiophene ring substituted with a bromine atom at position 5, a methyl group at position 4, and a carboxylic acid group at position 3 (SMILES: CC1=C(SC=C1C(=O)O)Br) . The compound’s collision cross-section (CCS) data, derived from ion mobility spectrometry, are summarized below:

| Ion Type | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 220.92664 | 130.6 |

| [M+Na]+ | 242.90858 | 132.3 |

| [M-H]- | 218.91208 | 130.0 |

The compound is currently under investigation for applications in organic synthesis and pharmaceuticals, though detailed literature data remain sparse .

Properties

IUPAC Name |

5-bromo-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDPKPJDKHTKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523182-95-7 | |

| Record name | 5-bromo-4-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 4-Methylthiophene-3-carboxylic Acid

This method involves electrophilic aromatic substitution to introduce bromine selectively at the 5-position of the thiophene ring.

- Starting Material: 4-methylthiophene-3-carboxylic acid or 4-methylthiophene-3-carbaldehyde.

- Brominating Agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

- Catalysts: Lewis acids such as iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), or aluminum bromide (AlBr₃) to activate bromine.

- Solvent: Acetic acid or dichloromethane, depending on the protocol.

- Reaction Conditions: Typically reflux or room temperature, reaction times vary from 1 to 5 hours.

- Workup: Quenching with ice water, filtration, and washing to isolate the brominated acid.

- The carboxylic acid group at the 3-position acts as a meta-directing electron-withdrawing group, while the methyl group at the 4-position is weakly ortho/para-directing.

- Bromination occurs preferentially at the 5-position due to electronic and steric effects.

- Yields are generally good to quantitative under optimized conditions.

| Parameter | Value |

|---|---|

| Brominating Agent | Br₂ or NBS |

| Catalyst | FeCl₃ (e.g., 456 mg) |

| Solvent | Acetic acid (e.g., 28 mL) |

| Temperature | Reflux |

| Reaction Time | 3–5 hours |

| Yield | Up to quantitative |

Lithiation and Carboxylation Route

This approach involves the generation of a lithiated intermediate from 5-bromo-4-methylthiophene, followed by carbonation to install the carboxylic acid group.

- Starting Material: 5-bromo-4-methylthiophene.

- Lithiation Reagent: Butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

- Solvent: Tetrahydrofuran (THF).

- Temperature: Low temperatures (−70 °C to −30 °C) to control lithiation and prevent side reactions.

- Carboxylation: Introduction of carbon dioxide gas (CO₂) at low temperature, followed by warming to room temperature.

- Workup: Acidification with dilute hydrochloric acid (pH ~2), extraction, drying, and purification by chromatography.

- High regioselectivity due to directed lithiation.

- Allows introduction of the carboxylic acid group after bromination.

- Suitable for scale-up with proper temperature control.

| Step | Details |

|---|---|

| Lithiation | Add n-BuLi (1.6 M in hexane) slowly at −30 °C to diisopropylamine in THF, stir 30 min |

| Cooling | Lower temperature to −70 °C |

| Substrate Addition | Add solution of 5-bromo-4-methylthiophene in THF slowly |

| Stirring | 2 hours at −70 °C |

| Carboxylation | Bubble CO₂ gas for 1 hour at −70 °C, then warm to room temperature |

| Acidification | Adjust pH to 2 with 1 N HCl |

| Extraction and Purification | Extract with ethyl acetate, wash, dry, evaporate, purify by silica gel chromatography |

Analytical and Characterization Methods

After synthesis, the compound’s structure and purity are confirmed using multiple analytical techniques:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and functional groups | $$^{1}H$$ NMR: methyl singlet (~2.4 ppm), aromatic protons; $$^{13}C$$ NMR: carboxyl carbon (~170 ppm) |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | C=O stretch near 1700 cm⁻¹, C-Br stretch ~650 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C₆H₅BrO₂S (221 g/mol) |

| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature (typically 190–196 °C for related bromomethylthiophenes) |

| Elemental Analysis | Verify elemental composition | Matches theoretical %C, %H, %Br, %S values |

| X-ray Crystallography (if crystals obtained) | Definitive structural confirmation | Bond lengths and angles consistent with thiophene derivatives |

Research Findings and Notes on Regioselectivity

- The carboxylic acid group strongly influences the regioselectivity of bromination by deactivating the ring and directing substitution meta to itself.

- The methyl substituent exerts an electron-donating effect, favoring bromination ortho or para to itself, but steric hindrance at the 3-position (carboxyl) favors substitution at the 5-position.

- Computational studies (e.g., density functional theory) support these electronic and steric effects, predicting bromination at the 5-position as the most favorable site.

- Experimental data corroborate these findings, with high yields of 5-bromo derivatives obtained under controlled conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Bromination of 4-methylthiophene-3-carboxylic acid | 4-methylthiophene-3-carboxylic acid | Br₂ or NBS, FeCl₃ catalyst, acetic acid, reflux 3–5 h | Simple, direct, high regioselectivity | Up to quantitative |

| Lithiation and Carboxylation | 5-bromo-4-methylthiophene | n-BuLi or LDA, THF, −70 °C, CO₂ gas, acid workup | High regioselectivity, versatile | Moderate to high (50–70%) |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are commonly used.

Oxidation and Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are typical.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-methoxy-4-methylthiophene-3-carboxylic acid when using sodium methoxide.

Coupling: Products include various biaryl compounds when using boronic acids in Suzuki-Miyaura reactions.

Oxidation and Reduction: Products include alcohols and aldehydes from reduction and carboxylates from oxidation.

Scientific Research Applications

5-Bromo-4-methylthiophene-3-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations. In materials science, its electronic properties are exploited to create conductive and semiconductive materials .

Comparison with Similar Compounds

5-Bromo-4-methoxy-3-thiophenecarboxylic Acid (CAS: 162848-23-9)

- Molecular Formula : C₆H₅BrO₃S .

- Key Differences :

- Substituent : Methoxy (-OCH₃) at position 4 instead of methyl (-CH₃).

- Reactivity : The electron-donating methoxy group enhances resonance stabilization, increasing electrophilic substitution reactivity compared to the methyl analog. This makes it more suitable for coupling reactions in medicinal chemistry .

- Applications : Widely used in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

4-Bromo-3-methyl-2-thiophenecarboxylic Acid (CAS: 265652-39-9)

- Molecular Formula : C₆H₅BrO₂S .

- Key Differences :

- Substituent Positions : Bromine at position 4, methyl at 3, and carboxylic acid at 2.

- Electronic Effects : The altered substitution pattern reduces steric hindrance near the carboxylic acid, facilitating esterification and amidation reactions .

- Applications : Valued in agrochemical synthesis due to its balanced lipophilicity and reactivity .

5-Bromothiophene-3-carboxylic Acid (CAS: 100523-84-0)

- Molecular Formula : C₅H₃BrO₂S .

- Key Differences :

- Simplified Structure : Lacks the methyl group at position 4, resulting in a smaller molecular weight (207.01 g/mol ) and higher acidity (pKa ~2.5–3.0) due to reduced steric shielding of the carboxylic acid .

- Applications : Serves as a precursor for metal-organic frameworks (MOFs) and conductive polymers .

Structural and Functional Group Comparison

Substituent Effects on Reactivity

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted LogP* | Solubility (Water) |

|---|---|---|---|

| 5-Bromo-4-methylthiophene-3-carboxylic acid | 221.07 | 1.8–2.2 | Low (~0.1 mg/mL) |

| 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | 252.07 | 1.2–1.6 | Moderate (~1.5 mg/mL) |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 221.07 | 1.9–2.3 | Low (~0.2 mg/mL) |

*LogP values estimated using fragment-based methods.

Biological Activity

5-Bromo-4-methylthiophene-3-carboxylic acid (BMTCA) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

5-Bromo-4-methylthiophene-3-carboxylic acid is characterized by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 219.10 g/mol |

The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological activity.

Target Enzymes

Research indicates that BMTCA primarily targets tyrosine-protein phosphatase non-receptor type 1 (PTPN1). This enzyme plays a crucial role in cellular signaling by regulating tyrosine phosphorylation, which is essential for various cellular processes such as growth, differentiation, and metabolism.

Mode of Action

BMTCA is believed to interact with the active site of PTPN1, potentially altering its function. This interaction may lead to downstream effects on signaling pathways that are regulated by tyrosine phosphorylation, influencing cellular processes and contributing to its biological effects .

Antimicrobial Properties

BMTCA has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies indicate that BMTCA can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation . These findings highlight its potential as a lead compound in cancer therapeutics.

Anti-inflammatory Effects

Recent studies suggest that BMTCA may possess anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory processes, which could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of BMTCA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity compared to control compounds.

- Anticancer Research : In a study involving human breast cancer cell lines, BMTCA was found to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through caspase activation .

Pharmacokinetics

Understanding the pharmacokinetics of BMTCA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has moderate bioavailability, influenced by its solubility and stability in biological environments. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis with Similar Compounds

To understand the unique properties of BMTCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-4-methoxythiophene-3-carboxylic acid | C₈H₉BrO₃S | Contains a methoxy group; different biological activity |

| 5-Bromo-4-methylthiophene-2-carboxylic acid | C₇H₇BrO₂S | Different position of methyl group; varying properties |

BMTCA's unique combination of bromine and methyl functionalities on the thiophene ring enhances its reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-methylthiophene-3-carboxylic acid, and how can purity be validated?

- Methodology : A common approach involves bromination of 4-methylthiophene-3-carboxylic acid using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN). Carboxylic acid functionality is typically introduced via oxidation of a methyl group using KMnO₄ or CrO₃ in acidic media .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm structural integrity via -NMR (δ 2.5 ppm for methyl, δ 7.1 ppm for thiophene protons) and FT-IR (broad peak ~2500–3000 cm for -COOH) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) is critical. For example, refine data using SHELXL to resolve positional disorder in the bromine or methyl groups. Compare bond lengths (C-Br: ~1.89 Å; C-S: ~1.71 Å) and angles with DFT-optimized models .

Q. What are the key spectroscopic markers for distinguishing this compound from its isomers?

- Methodology : -NMR distinguishes regioisomers: the carboxylic carbon (C3) resonates at ~165 ppm, while C4-methyl appears at ~20 ppm. Mass spectrometry (ESI-MS) should show [M-H] at m/z 234 (calculated for CHBrOS) .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl groups influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura coupling (Pd(PPh), KCO, dioxane). Steric hindrance from the methyl group at C4 slows coupling at C5; monitor kinetics via GC-MS. Compare with 5-bromo-3-methylthiophene-2-carboxylic acid to isolate electronic vs. steric effects .

Q. What computational strategies predict the compound’s acid dissociation constant (pKa) and solubility?

- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate partial charges and predict pKa (~2.5–3.0 for -COOH). Molecular dynamics simulations (AMBER) in water/ethanol mixtures correlate with experimental solubility (e.g., 12 mg/mL in ethanol at 25°C) .

Q. How can contradictory data on thermal stability be resolved?

- Case Study : Discrepancies in melting points (e.g., 155–156°C vs. 284–287°C in similar bromothiophenes) may arise from polymorphism or impurities. Perform DSC analysis at 10°C/min under N, complemented by TGA to assess decomposition profiles .

Q. What are the challenges in using this compound as a ligand in coordination chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.